7-ethyl-1,3-dimethyl-8-[4-(phenylcarbonyl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-Ethyl-1,3-dimethyl-8-[4-(phenylcarbonyl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the purine family and is characterized by its complex molecular arrangement, which includes ethyl, dimethyl, and phenylcarbonyl groups.
Preparation Methods
The synthesis of 7-ethyl-1,3-dimethyl-8-[4-(phenylcarbonyl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, including the formation of the purine core and subsequent functionalization. One common method involves the reaction of 1,3-dimethylxanthine with ethyl iodide in the presence of a base to introduce the ethyl group. The phenylcarbonylphenoxy group is then attached through a nucleophilic substitution reaction using appropriate reagents and conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-Ethyl-1,3-dimethyl-8-[4-(phenylcarbonyl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 7-ethyl-1,3-dimethyl-8-[4-(phenylcarbonyl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Similar compounds include:
Theophylline: A methylxanthine derivative with bronchodilator properties.
Caffeine: Another methylxanthine known for its stimulant effects.
7-Ethyltheophylline: A close analog with similar structural features.
Compared to these compounds, 7-ethyl-1,3-dimethyl-8-[4-(phenylcarbonyl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione exhibits unique properties due to the presence of the phenylcarbonylphenoxy group, which enhances its binding affinity and specificity for certain molecular targets.
Properties
Molecular Formula |
C22H20N4O4 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
8-(4-benzoylphenoxy)-7-ethyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H20N4O4/c1-4-26-17-19(24(2)22(29)25(3)20(17)28)23-21(26)30-16-12-10-15(11-13-16)18(27)14-8-6-5-7-9-14/h5-13H,4H2,1-3H3 |
InChI Key |
LTAJSNARABPNFN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(N=C1OC3=CC=C(C=C3)C(=O)C4=CC=CC=C4)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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